molecular formula C8H11NO2 B583986 (2-Ethyl-1H-pyrrol-1-yl)acetic acid CAS No. 153396-82-8

(2-Ethyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B583986
CAS No.: 153396-82-8
M. Wt: 153.181
InChI Key: IQISCAAMCWNNOE-UHFFFAOYSA-N
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Description

(2-Ethyl-1H-pyrrol-1-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the second position of the pyrrole ring and an acetic acid moiety attached to the nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1H-pyrrol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrole ring. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the pyrrole ring.

    Substitution: Substituted derivatives with new functional groups replacing the acetic acid moiety.

Scientific Research Applications

(2-Ethyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure with two methyl groups attached to the pyrrole ring.

    (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains two oxo groups on the pyrrole ring.

    (2,5-Diphenyl-1H-pyrrol-1-yl)acetic acid: Features phenyl groups attached to the pyrrole ring.

Uniqueness: (2-Ethyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of the ethyl group at the second position of the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

2-(2-ethylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-7-4-3-5-9(7)6-8(10)11/h3-5H,2,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISCAAMCWNNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665070
Record name (2-Ethyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153396-82-8
Record name (2-Ethyl-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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